molecular formula C12H17BrN2O2 B2900775 tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate CAS No. 2166911-86-8

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate

Cat. No.: B2900775
CAS No.: 2166911-86-8
M. Wt: 301.184
InChI Key: XWYDKTVXCRLWLK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group attached to a brominated phenyl ring. Its molecular formula is C₁₁H₁₅BrN₂O₂ (CID: 76849221), with a molecular weight of 316.16 g/mol . The structure includes:

  • A 2-amino-6-bromophenyl moiety, providing ortho-amino and para-bromo substituents.
  • A methyl carbamate linker connecting the phenyl ring to the tert-butyl group.
  • The tert-butyl group enhances steric protection, stabilizing the amine during synthetic processes.

This compound is commonly employed as an intermediate in pharmaceutical synthesis, particularly where bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

IUPAC Name

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYDKTVXCRLWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-6-bromobenzylamine via Reductive Amination

The benzylamine backbone is constructed through reductive amination of 2-amino-6-bromobenzaldehyde. In a representative procedure, 2-amino-6-bromobenzaldehyde (1.0 equiv) is reacted with ammonium acetate (2.0 equiv) in dichloroethane (DCE) under inert conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography to yield 2-amino-6-bromobenzylamine as a pale-yellow solid (78% yield).

Key Optimization Parameters :

  • Solvent : Dichloroethane (DCE) outperforms THF or MeCN in minimizing imine hydrolysis.
  • Reducing Agent : NaBH(OAc)₃ provides superior selectivity over NaBH₄, reducing overalkylation byproducts.

Boc Protection of the Benzylamine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O). 2-Amino-6-bromobenzylamine (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ with 4-dimethylaminopyridine (DMAP, 0.1 equiv). Boc₂O (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 6 hours at room temperature. The reaction is concentrated, and the crude product is purified via flash chromatography (hexanes/EtOAc = 10:1) to afford tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate as a white crystalline solid (85% yield).

Critical Considerations :

  • Base Selection : DMAP accelerates the reaction without requiring additional bases like K₂CO₃.
  • Temperature Control : Exothermic Boc₂O addition necessitates cooling to prevent N-Boc deprotection.

Direct Carbamate Formation Using Boc Anhydride

Reaction Conditions and Optimization

A one-pot method employs Boc₂O with cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN). 2-Amino-6-bromobenzylamine (1.0 equiv) and Cs₂CO₃ (1.5 equiv) are suspended in MeCN, followed by Boc₂O (1.5 equiv). The mixture is refluxed at 80°C for 4 hours, filtered, and concentrated. Purification via silica gel chromatography (hexanes/EtOAc = 15:1) yields the target compound in 81% yield.

Comparative Analysis of Bases :

Base Solvent Temperature (°C) Yield (%)
Cs₂CO₃ MeCN 80 81
K₂CO₃ MeCN 80 65
Et₃N CH₂Cl₂ 25 72
DMAP CH₂Cl₂ 25 85

Data synthesized from Refs

Scale-Up and Industrial Adaptations

Gram-scale synthesis (10 mmol) substitutes MeCN with toluene to reduce costs. After refluxing, the mixture is diluted with ethyl acetate, washed with 1M HCl, and crystallized from hexanes/EtOAc (20:1), achieving 76% yield with >99% purity by HPLC.

Multi-Step Synthesis via Intermediate Halogenation

Halogenation of Toluene Derivatives

2-Nitro-6-bromotoluene is brominated at the methyl group using N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light. The resultant 2-nitro-6-bromo-benzyl bromide is isolated in 89% yield after recrystallization.

Amine Formation and Subsequent Protection

The benzyl bromide intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in THF at 60°C for 24 hours. The nitro group is reduced using H₂/Pd-C (10% wt) in ethanol, yielding 2-amino-6-bromobenzylamine (70% over two steps). Boc protection follows the protocol in Section 1.2.

Advantages :

  • Regioselectivity : Bromination at the methyl group avoids aromatic ring overhalogenation.
  • Functional Group Tolerance : Nitro groups remain intact during bromination.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 78 98 Moderate High
Direct Boc Protection 85 99 High Moderate
Halogenation Route 70 97 Low Low

Key Takeaways:

  • Direct Boc Protection offers the highest yield and scalability for industrial applications.
  • Reductive Amination is cost-effective but requires stringent moisture control.

Chemical Reactions Analysis

tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts , bases like cesium carbonate , and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a compound with significant potential in various scientific applications, particularly in medicinal chemistry and organic synthesis. This article explores its structural characteristics, synthesis methods, and applications, supported by relevant data tables and case studies.

Structural Characteristics

This compound has the following structural features:

  • Molecular Formula: C12H16BrN2O2
  • Molecular Weight: Approximately 301.18 g/mol

The compound is categorized as a carbamate, characterized by the presence of a tert-butyl group and an amino group attached to a bromophenyl moiety. The bromine atom enhances reactivity, making it suitable for further chemical modifications.

Medicinal Chemistry

  • Intermediate in Drug Synthesis:
    • This compound serves as an important intermediate in synthesizing various biologically active molecules, including pharmaceuticals that target specific enzymes or receptors.
  • Enzyme Inhibition Studies:
    • It has been investigated for its potential to inhibit specific enzymes, which can be crucial in understanding drug metabolism and therapeutic effects. For instance, studies have shown that it significantly inhibits cytochrome P450 enzymes, impacting drug metabolism pathways .

Organic Synthesis

  • Protecting Group:
    • The compound is used as a protecting group for amines during peptide synthesis, shielding them from unwanted reactions while allowing for selective modifications.
  • Building Block for Complex Molecules:
    • Its structural features make it a versatile building block in organic synthesis, facilitating the construction of more complex chemical entities.

Case Study 1: Enzyme Inhibition

In a study evaluating enzyme inhibition, this compound was tested against cytochrome P450 enzymes. The findings indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways. This highlights its relevance in pharmacokinetics and therapeutic contexts.

Case Study 2: Synthesis of Biologically Active Molecules

Research has demonstrated that this compound can be employed to synthesize derivatives with enhanced biological activity. For example, modifications to the bromophenyl moiety have led to compounds with improved selectivity against certain biological targets, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of tert-Butyl Carbamates

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications/Properties
tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate C₁₁H₁₅BrN₂O₂ 316.16 Bromo, amino, methyl carbamate Cross-coupling precursor
tert-Butyl (2-aminophenyl)carbamate C₁₁H₁₆N₂O₂ 208.26 Amino, carbamate (no bromine or methyl) Amine protection; simpler structure
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate C₁₀H₁₂BrClN₂O₂ 322.57 Bromo, chloro, pyridine ring Heterocyclic reactivity
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (23) C₂₀H₁₉FN₈O₂ 421.1 Fluoro, methoxypyrazine, cyano Complex drug intermediate

Detailed Analysis

Role of Bromine Substituent

The bromo group in the target compound distinguishes it from non-halogenated analogues like tert-butyl (2-aminophenyl)carbamate. Bromine enhances electrophilicity, enabling participation in transition metal-catalyzed reactions (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .

Aromatic Ring Variations
  • Pyridine vs.
  • Complex Heterocycles : Compound 23 () incorporates an imidazo[1,2-a]pyrazine core, demonstrating how carbamate groups are integrated into larger pharmacophores for drug discovery .
Functional Group Positioning
  • Ortho vs. Meta/Substituents: The target compound’s ortho-amino and para-bromo arrangement contrasts with tert-butyl (3-aminophenyl)carbamate (meta-amino).

Biological Activity

Tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H15BrN2O2
  • SMILES : CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N
  • InChIKey : VQSGCPJZDGFDJL-UHFFFAOYSA-N

The compound features a tert-butyl group, an amine, and a bromophenyl moiety, which are known to influence its biological activity.

Biological Activity Overview

Research on this compound has indicated several biological activities, including:

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives containing the bromophenyl group have been reported to inhibit cell proliferation in breast and prostate cancer models .
  • Antimicrobial Activity :
    • The presence of the amino group in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes related to cancer progression and inflammation, potentially blocking pathways that lead to tumor growth or inflammatory responses .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation through apoptosis or senescence mechanisms .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of brominated compounds, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated a significant inhibition of cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A screening assay evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Summary Table

Biological ActivityObservationsReference
AnticancerSignificant inhibition of MCF-7 and PC-3 cell lines at >10 µM
AntimicrobialEffective against S. aureus and E. coli; MICs comparable to antibiotics
Anti-inflammatoryPotential COX-2 inhibition observed

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting tert-butyl carbamate with 2-amino-6-bromobenzyl derivatives under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF . Optimization focuses on:

  • Temperature: 0–25°C to minimize side reactions.
  • Solvent polarity: Polar aprotic solvents enhance reactivity.
  • Stoichiometry: Excess tert-butyl carbamate (1.2–1.5 equiv.) improves yield.
  • Protection of the amino group: Use Boc (tert-butoxycarbonyl) to prevent undesired side reactions during synthesis .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm aromatic protons (δ 6.5–7.5 ppm for bromophenyl) and tert-butyl group (δ 1.2–1.4 ppm) .
    • IR Spectroscopy: Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (MW: 313.17 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals caused by coupling or tautomerism .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles, stereochemistry) via single-crystal analysis .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
  • Impurity Profiling: Employ LC-MS to identify byproducts from incomplete reactions or degradation .

Advanced: How does the bromine atom influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom serves as a versatile handle for:

  • Suzuki-Miyaura Coupling: Pd-catalyzed aryl-aryl bond formation with boronic acids (e.g., synthesizing biaryl derivatives) .
  • Buchwald-Hartwig Amination: Introduce amines via Pd/ligand systems, though steric hindrance from the tert-butyl group may reduce reaction rates .
  • Ullmann Coupling: Copper-mediated coupling with nucleophiles (e.g., thiols, alcohols) under thermal conditions .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep in sealed containers at room temperature, protected from light and moisture .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (GROMACS/AMBER) over 100+ ns trajectories .
  • QSAR Modeling: Correlate structural features (e.g., bromine electronegativity, tert-butyl hydrophobicity) with bioactivity .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C for long-term stability; room temperature is acceptable for short-term use .
  • Moisture Control: Use desiccants (silica gel) in sealed containers .
  • Light Sensitivity: Amber glass vials prevent photodegradation .

Advanced: How to address low yields in the carbamate formation step?

Answer:

  • Base Optimization: Replace NaH with milder bases (e.g., DMAP) to reduce side reactions .
  • Catalysis: Add catalytic KI or tetrabutylammonium iodide (TBAI) to enhance reactivity .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 mins at 80°C vs. 24 hrs conventional) .

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